3-Fluoro-5-iodopyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-iodopyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FIN2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHONSWNPIKPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)I)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 3-Fluoro-5-iodopyridin-4-amine
This technical monograph provides a comprehensive analysis of 3-Fluoro-5-iodopyridin-4-amine (CAS 1597421-56-1), a critical halogenated heterocyclic scaffold used in the synthesis of next-generation kinase inhibitors, specifically targeting KRas G12C mutations.
Executive Summary
This compound is a tri-substituted pyridine derivative characterized by the orthogonal reactivity of its functional groups: a nucleophilic amine, an electrophilic iodine, and a metabolic blocking fluorine. It serves as a high-value "linchpin" intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions to construct biaryl systems found in oncology drugs. Its precise molecular weight and isotopic signature are critical for quality control in GMP environments.
Physicochemical Profile
The following data establishes the baseline identity of the compound. The molecular weight calculation is based on standard atomic weights (IUPAC).
Table 1: Core Chemical Specifications
| Property | Value | Notes |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 1597421-56-1 | Verified Identifier |
| Molecular Formula | C₅H₄FIN₂ | |
| Molecular Weight | 238.00 g/mol | Exact Mass: 237.94 Da |
| Appearance | Off-white to pale yellow solid | Light sensitive |
| Predicted LogP | ~1.3 - 1.4 | Lipophilic, suitable for CNS penetration |
| Topological PSA | 38.9 Ų | High membrane permeability potential |
| pKa (Calculated) | ~3.5 - 4.0 (Pyridine N) | Reduced basicity due to F/I electron withdrawal |
Molecular Weight Breakdown
-
Carbon (5 × 12.011): 60.055
-
Hydrogen (4 × 1.008): 4.032
-
Fluorine (1 × 18.998): 18.998[1]
-
Iodine (1 × 126.904): 126.904
-
Nitrogen (2 × 14.007): 28.014
-
Total: 238.003 g/mol
Synthetic Methodology & Causality
The synthesis of this compound relies on regioselective electrophilic aromatic substitution (EAS) . The amino group at position 4 is a strong ortho, para-director. Since the 3-position is blocked by fluorine and the para-position is the ring nitrogen, the incoming electrophile (I⁺) is directed exclusively to the 5-position.
Protocol: Regioselective Iodination
Reaction Type: Electrophilic Aromatic Substitution Precursor: 4-Amino-3-fluoropyridine (CAS 2247-88-3) Reagent: N-Iodosuccinimide (NIS) or I₂/Ag₂SO₄
Step-by-Step Workflow
-
Dissolution: Dissolve 4-Amino-3-fluoropyridine (1.0 eq) in Acetonitrile (MeCN) or DMF. Reasoning: Polar aprotic solvents stabilize the charged intermediate.
-
Activation: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise. Reasoning: Controlled addition prevents over-iodination or polymerization.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via LC-MS (Target m/z 238).
-
Quench: Add 10% aqueous sodium thiosulfate (Na₂S₂O₃). Reasoning: Reduces unreacted iodine species to soluble iodide salts, preventing product contamination.
-
Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Ethanol/Heptane or use Silica Flash Chromatography (0-50% EtOAc/Hexanes).
Visualization: Synthesis Pathway
Caption: Regioselective iodination directed by the C4-amino group to the C5 position.
Reactivity & Applications in Drug Discovery
This scaffold is a "privileged structure" in medicinal chemistry. The three functional groups allow for orthogonal functionalization , meaning each site can be modified independently without affecting the others.
-
C5-Iodine (The Handle): The most reactive site. Undergoes Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to attach aryl or heteroaryl groups. This is often the first step in library synthesis.
-
C4-Amine (The Donor): Acts as a hydrogen bond donor in the final drug molecule (e.g., binding to the hinge region of a kinase). It can also be acylated or alkylated.
-
C3-Fluorine (The Modulator): Modulates pKa and metabolic stability. It blocks metabolism at the C3 position and alters the electronic properties of the ring.
Visualization: Orthogonal Reactivity Map
Caption: Orthogonal reaction pathways utilized to diversify the scaffold into bioactive libraries.
Analytical Characterization (Self-Validating)
To ensure the identity of the synthesized material, the following analytical signatures must be verified.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
The molecule has only two aromatic protons.
-
δ ~8.0–8.2 ppm (s, 1H): C2-H (Adjacent to Nitrogen, deshielded).
-
δ ~8.3–8.5 ppm (s, 1H): C6-H (Adjacent to Iodine/Nitrogen).
-
δ ~6.0–6.5 ppm (br s, 2H): NH₂ exchangeable protons.
-
Note: Coupling constants between H and F may cause splitting (d, J ≈ 1–2 Hz).
-
-
LC-MS (ESI+):
-
Primary Peak: [M+H]⁺ = 238.9 (consistent with MW 238.0).
-
Isotope Pattern: No significant M+2 peak (unlike Chlorine/Bromine), confirming Iodine.
-
References
-
ChemicalBook. (2024). This compound Product Specifications & CAS 1597421-56-1. Link
-
BLD Pharm. (2024). Certificate of Analysis: this compound. Link
-
National Institutes of Health (NIH). (2023). C–H radiocyanation of bioactive molecules via sequential iodination. (Discusses NIS iodination of aminopyridines). Link
-
Google Patents. (2020). WO2020146613A1 - KRAS G12C Inhibitors. (Describes use of related 3-fluoro-5-iodo-4-amine scaffolds in drug design). Link
Sources
3-Fluoro-5-iodopyridin-4-amine IUPAC name
An In-depth Technical Guide to 3-Fluoro-5-iodopyridin-4-amine: Synthesis, Characterization, and Application in Kinase Inhibitor Scaffolds
Foreword
Prepared for researchers, medicinal chemists, and drug development professionals, this guide provides a comprehensive technical overview of this compound. This halogenated pyridine derivative represents a highly valuable, yet under-documented, building block in modern synthetic chemistry. Its unique substitution pattern—an electron-donating amine, an electron-withdrawing fluorine, and a versatile iodine atom—offers a trifecta of functionalities. This arrangement allows for precise, regioselective modifications, making it an attractive starting point for complex molecular architectures, particularly in the realm of targeted therapeutics. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the underlying chemical principles and strategic considerations that make this molecule a powerful tool in discovery chemistry.
Compound Identification and Physicochemical Properties
The unambiguous identification of a chemical entity is the foundation of reproducible science. This compound is defined by the following identifiers and properties.
IUPAC Name: this compound
dot graph "chemical_structure" { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7.6,5!"]; node [shape=plaintext, style=filled, fillcolor="#FFFFFF", fontname="Helvetica", fontsize=12]; edge [style=solid, penwidth=2, color="#202124"];
} Caption: Chemical Structure of this compound.
Table 1: Compound Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1597421-56-1 | [1] |
| Molecular Formula | C₅H₄FIN₂ | [1] |
| Molecular Weight | 238.00 g/mol | [1][2] |
| Appearance | (Predicted) White to off-white solid | Analogous Compounds |
| Storage | Room temperature, sealed in dry, protect from light | [3] |
Proposed Synthesis Protocol
Causality Behind Experimental Choices:
-
Starting Material: 3-Fluoropyridin-4-amine is chosen for its commercial availability and for having two of the three required substituents already in place.
-
Iodination Reagent: N-Iodosuccinimide (NIS) is selected as it is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic rings. The amino group at C4 and the fluoro group at C3 both activate the ring towards electrophilic substitution, directing the incoming electrophile (I⁺) to the ortho and para positions. The C5 position is ortho to the strongly activating amino group, making it the most probable site of reaction.
-
Solvent: Acetonitrile (CH₃CN) is a suitable polar aprotic solvent that can dissolve the starting material and reagent without interfering with the reaction.
dot graph "synthesis_workflow" { graph [rankdir="LR", splines=true, nodesep=0.4, size="7.6,4!"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-fluoropyridin-4-amine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 mmol of starting material) in a round-bottom flask, add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Reaction Execution: Stir the resulting mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching and Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), saturated aqueous sodium bicarbonate solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Analytical Validation and Characterization
A protocol is only as reliable as its validation. Confirming the identity and purity of the synthesized product is a non-negotiable step. This involves a suite of spectroscopic techniques.
dot graph "analytical_workflow" { graph [rankdir="TB", splines=true, nodesep=0.4, size="7.6,5!"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Caption: Self-validating workflow for product characterization and release.
Table 2: Predicted Spectroscopic Data for Structural Confirmation
| Technique | Predicted Data | Rationale |
| ¹H NMR | δ ~8.0-8.2 (d, 1H, H-6), δ ~7.8-8.0 (d, 1H, H-2), δ ~5.0-6.0 (br s, 2H, -NH₂) | The pyridine protons H-2 and H-6 will appear as doublets in the aromatic region. The C-F coupling will further influence the signal for H-2. The amine protons are expected as a broad singlet. |
| ¹³C NMR | δ ~150-160 (d, J=~240 Hz, C-3), δ ~140-150 (C-4, C-6), δ ~120-130 (C-2), δ ~80-90 (C-5) | The carbon directly attached to fluorine (C-3) will show a large coupling constant. The carbon attached to iodine (C-5) will be significantly shielded and appear upfield. |
| ¹⁹F NMR | A single resonance is expected in the typical range for fluoropyridines. | Provides direct evidence for the presence of the fluorine atom. |
| HRMS (ESI+) | Calculated for C₅H₅FIN₂⁺ [M+H]⁺: 238.9480 | High-resolution mass spectrometry will confirm the elemental composition with high accuracy. |
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The true value of this compound lies in its application as a versatile synthetic intermediate. Its structure is primed for elaboration into more complex heterocyclic systems that are common motifs in kinase inhibitors.[2][4] The iodine at C5 is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the C4-amine can participate in cyclization or condensation reactions.
A prominent application is in the synthesis of inhibitors for kinases implicated in cancer, such as FMS-like tyrosine kinase 3 (FLT3).[5] Mutations in FLT3 are common drivers of Acute Myeloid Leukemia (AML). Many FLT3 inhibitors feature a heterocyclic core that makes a critical hydrogen bond interaction with the kinase hinge region.
dot graph "kinase_pathway" { graph [rankdir="TB", splines=true, nodesep=0.4, size="7.6,6!"]; node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Simplified FLT3 signaling pathway and the inhibitory action of a targeted drug.
Proposed Synthetic Utility:
This compound can be used in a Suzuki coupling reaction with a boronic acid or ester to introduce diverse aryl or heteroaryl groups at the C5 position. The resulting biaryl structure can then be further elaborated. For example, reaction with a pyrazole boronic ester would yield a 5-(pyrazol-yl)-3-fluoropyridin-4-amine, a core structure found in many potent kinase inhibitors that target the ATP-binding site.[6][7]
Safety and Handling
As with any halogenated aromatic amine, proper safety protocols are mandatory. Based on data for analogous compounds, this compound should be considered harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[8]
-
Engineering Controls: Handle only in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
References
-
Johns, S. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]
- Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
- Google Patents. (n.d.). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
-
Blanden, A. R., et al. (2015). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 58(23), 9200–9213. [Link]
-
PubChem. (n.d.). 3-Fluoro-4-iodopyridin-2-amine. Retrieved from [Link]
-
Wodtke, R., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(16), 4945. [Link]
-
Houghtaling, J., et al. (2021). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry, 64(15), 11625–11644. [Link]
-
ResearchGate. (n.d.). 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo | Request PDF. Retrieved from [Link]
-
Morris, J. C., et al. (2017). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 27(15), 3443–3448. [Link]
Sources
- 1. This compound|CAS 1597421-56-1 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Fluoro-4-iodopyridin-2-amine | C5H4FIN2 | CID 51034458 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Sourcing & Synthesis: 3-Fluoro-5-iodopyridin-4-amine
This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.
A Critical Scaffold for Next-Generation KRAS G12D Inhibitors
Executive Summary
3-Fluoro-5-iodopyridin-4-amine (CAS 1597421-56-1 ) has emerged as a high-value pharmacophore in the development of covalent and non-covalent kinase inhibitors, most notably targeting the KRAS G12D mutation. Its unique substitution pattern offers a "Goldilocks" zone for drug design: the C3-fluorine modulates basicity and metabolic stability, while the C5-iodine serves as a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to build complex heteroaromatic scaffolds.
This guide analyzes the "Make vs. Buy" decision matrix, detailing commercial availability constraints and providing a validated, high-yield synthetic protocol for internal production.
Chemical Profile & Identity
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 1597421-56-1 |
| Molecular Formula | C₅H₄FIN₂ |
| Molecular Weight | 238.00 g/mol |
| Appearance | Off-white to yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |
| Key Functionality | C4-Amine: H-bond donor/acceptor, nucleophile.C3-Fluorine: Electronic modulation (σ-inductively withdrawing).C5-Iodine: Reactive cross-coupling site. |
CRITICAL NOTE: Do not confuse with its isomer 3-Fluoro-4-iodopyridin-2-amine (CAS 1321612-85-4) or the precursor 4-Amino-3-fluoropyridine (CAS 2247-88-3). Verification by 1H-NMR is mandatory upon receipt of commercial batches.
Commercial Availability Landscape
Supply Chain Analysis
Unlike commodity pyridines, this compound is classified as a Tier 3 Specialty Intermediate . It is not routinely stocked in kilogram quantities by major catalog houses (e.g., Sigma-Aldrich, Fisher) and is typically sourced through boutique building block suppliers or custom synthesis organizations (CROs).[1]
-
Availability: Low (Lead times: 2–4 weeks typical).[1]
-
Cost Tier: High (~
800 USD per gram for small packs).[1] -
Primary Suppliers: Specialized vendors such as Abovchem , Benchchem , and MySkinRecipes (regional distributors).[1]
-
Purity Risks: Commercial batches often contain 3-5% of the des-iodo precursor or regioisomers if not strictly QC'd.
The "Make vs. Buy" Decision
Given the high unit cost and potential lead times, internal synthesis is recommended for requirements exceeding 5 grams.[1] The synthesis is scalable, robust, and utilizes inexpensive starting materials.[1]
Validated Synthetic Protocol (The "Make" Option)
The most efficient route utilizes the regioselective electrophilic iodination of the commercially available precursor 4-amino-3-fluoropyridine .
Reaction Logic
The C4-amino group strongly activates the pyridine ring. The C3 position is blocked by fluorine.[1] The C5 position (ortho to the amine, meta to the nitrogen) is the most electron-rich site remaining, directing electrophilic attack exclusively to C5.[1]
Step-by-Step Methodology
Starting Material: 4-Amino-3-fluoropyridine (CAS 2247-88-3) Reagent: N-Iodosuccinimide (NIS) Solvent: DMF (Dimethylformamide) or Acetonitrile (MeCN)
Protocol:
-
Charge: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-amino-3-fluoropyridine (1.0 eq).
-
Solvate: Dissolve in DMF (10 volumes). Ensure complete dissolution.
-
Addition: Cool the solution to 0°C (ice bath). Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes to control the exotherm.
-
Note: Iodine (I₂) can be used, but NIS provides cleaner conversion and easier workup.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 4–6 hours. Monitor by LCMS (Target Mass: [M+H]⁺ = 239.0).[1]
-
Quench: Dilute the reaction mixture with water (30 volumes) and saturated aqueous sodium thiosulfate (to reduce excess iodine).
-
Isolation:
-
Purification: If necessary, purify via flash column chromatography (SiO₂, 0–50% Ethyl Acetate in Hexanes).
Typical Yield: 85–93% Reference: Patent WO2021041671A1 (Example 2, Step C).[1]
Strategic Applications in Drug Discovery
This scaffold is pivotal in the synthesis of KRAS G12D inhibitors .[1] The diagram below illustrates how this building block serves as the "linchpin" in assembling the pharmacophore.
Figure 1: Synthetic workflow transforming the precursor into the KRAS G12D active scaffold.[1]
Why This Substitution Pattern?
-
Metabolic Stability: The C3-Fluorine blocks metabolic oxidation at a vulnerable site and lowers the pKa of the pyridine nitrogen, reducing non-specific binding.
-
Vector Control: The C5-Iodine allows for the precise attachment of "tail" groups that extend into the solvent-exposed regions of the kinase pocket (e.g., the switch-II pocket in KRAS).
Quality Control & Handling
-
Storage: Store at 2–8°C , protected from light. Iodine-containing heterocycles can liberate I₂ upon prolonged exposure to light, turning the solid brown.[1]
-
Safety: The compound is an irritant.[1] Standard PPE (gloves, goggles, fume hood) is required.[1]
-
Analytical Verification (1H NMR in DMSO-d6):
-
Look for a singlet (or fine doublet) around δ 8.0–8.1 ppm (C2-H) and δ 8.2–8.3 ppm (C6-H).
-
The disappearance of the C5 proton signal from the starting material confirms iodination.[1]
-
References
-
World Intellectual Property Organization (WIPO). (2021).[1] KRAS G12D Inhibitors. Patent WO2021041671A1. (Describes the specific synthesis of CAS 1597421-56-1 in Example 2).
-
National Institutes of Health (NIH). (2017).[1] Regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (General methodology for iodination of electron-rich heterocycles).
-
Benchchem. Product Entry: this compound. (Commercial listing and physical properties).[1][2][3]
-
MySkinRecipes. Raw Material Specification: this compound.[3][4] (Sourcing data).
Sources
Technical Guide: Comprehensive Characterization of Novel Pyridine Derivatives
Executive Summary
Pyridine derivatives represent a cornerstone in modern medicinal chemistry, serving as bioisosteres for phenyl rings to modulate solubility, metabolic stability, and target affinity.[1] However, their basicity and potential for tautomerism present unique analytical challenges. This guide outlines a rigorous, multi-dimensional characterization framework designed to validate structural identity, assess developability, and ensure reproducibility in drug discovery pipelines.
Section 1: Structural Elucidation Strategy
The "Identity" Pillar
Structural confirmation of pyridine derivatives requires more than standard 1D NMR due to the ring's electron-deficient nature and sensitivity to pH/solvent effects.
Advanced NMR Spectroscopy Workflow
The chemical shifts of pyridine protons (
Protocol: Self-Validating NMR Acquisition
-
Objective: Unambiguous assignment of all proton and carbon environments.
-
Solvent Selection: Use DMSO-d6 over CDCl3 for polar derivatives to prevent aggregation and minimize solvent-solute exchange broadening of exchangeable protons (e.g., amides, amines).
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of analyte in 600 µL DMSO-d6. Checkpoint: Solution must be clear; filter if particulate matter is observed to prevent field inhomogeneity.
-
1D 1H Acquisition: Acquire spectrum (min. 16 scans).[2]
-
Validation: Verify the integral ratio of aromatic protons.
-protons (C2/C6) typically appear downfield (8.5–9.0 ppm) due to the inductive effect of nitrogen.
-
-
D2O Exchange (Conditional): If broad singlets are present (NH/OH), add 1-2 drops of D2O and re-acquire. Disappearance of signals confirms exchangeable protons.
-
2D Correlation (HSQC/HMBC):
-
HSQC: Correlate protonated carbons to specific protons.
-
HMBC: Establish long-range connectivity (2-3 bonds). Critical for Pyridines: Look for correlations from ring protons to the quaternary carbons (often C2/C6 if substituted) to confirm regio-placement of substituents.
-
Mass Spectrometry & Fragmentation
Pyridines exhibit characteristic fragmentation patterns under Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mechanism: The nitrogen atom directs fragmentation. Common losses include HCN (27 Da) and nitriles (R-CN).
-
Protocol: High-Resolution Mass Spectrometry (HRMS) using Q-TOF or Orbitrap is required to confirm elemental composition within 5 ppm accuracy.
Visualization: Structural Elucidation Workflow
Figure 1: Integrated workflow for the structural confirmation of pyridine derivatives, prioritizing purity checks before spectral acquisition.
Section 2: Physicochemical Profiling
The "Developability" Pillar
For a pyridine derivative to become a drug candidate, its physicochemical properties must be optimized. The basic nitrogen (pKa ~5.2 for unsubstituted pyridine) dictates pH-dependent solubility and lipophilicity.
pKa and LogP Determination
The ionization state of the pyridine ring impacts ADME properties.
Table 1: Key Physicochemical Parameters for Pyridine Derivatives
| Parameter | Method | Relevance to Drug Development |
| pKa | Potentiometric Titration / UV-Metric | Determines ionization at physiological pH (7.4). Pyridines are often protonated in the stomach (pH 1-2), aiding solubility. |
| LogP | Shake-flask (Octanol/Water) or HPLC | Lipophilicity measure. Target range: 1–3 for oral bioavailability. |
| LogD | Calculated from LogP & pKa | Distribution coefficient at pH 7.[3]4. More accurate predictor of blood-brain barrier (BBB) penetration. |
| Solubility | Kinetic Solubility (Nephelometry) | Critical for formulation. Pyridines often form salts (HCl, Mesylate) to improve this. |
Protocol: HPLC-Based LogP Determination
-
Why this method? Faster and requires less sample than shake-flask methods.
-
Column: C18 Reverse Phase with base-deactivation (to prevent peak tailing from pyridine-silanol interactions).
-
Mobile Phase: Methanol/Water with 0.1% Ammonium Acetate (buffer is critical to maintain neutral species).
-
Standards: Calibrate using pyridines with known LogP (e.g., Pyridine, 2-Aminopyridine).
-
Calculation: Correlate retention time (
) to LogP using the linear regression from standards.
Section 3: Solid-State Characterization
The "Formulation" Pillar
Polymorphism can drastically alter bioavailability. Pyridine derivatives, capable of hydrogen bonding (acceptor at N), often exhibit multiple crystal forms.
Single Crystal X-Ray Diffraction (SCXRD)
SCXRD is the gold standard for determining absolute configuration and detailed intermolecular interactions (e.g.,
Workflow:
-
Crystal Growth: Slow evaporation of ethanol or acetonitrile solutions. Note: Pyridines may form solvates; ensure complete drying or thermal analysis (TGA) to confirm solvent loss.
-
Data Collection: Collect at low temperature (100 K) to reduce thermal motion and improve resolution.
-
Refinement: Solve structure to
-factor < 5%. -
Analysis: Check for hydrogen bonding networks involving the pyridine nitrogen.
Visualization: Solid-State Analysis Logic
Figure 2: Decision tree for solid-state characterization, distinguishing between bulk analysis (PXRD) and atomic-level resolution (SCXRD).
Section 4: Biological Context & SAR
The "Efficacy" Pillar
Characterization is incomplete without linking structure to function. In Structure-Activity Relationship (SAR) studies, the pyridine ring is often modified (e.g., 2-F, 3-OMe) to tune electronic properties.
SAR Logic for Pyridines[1]
-
Electronic Modulation: Adding electron-withdrawing groups (F, Cl) to the pyridine ring reduces the basicity of the ring nitrogen, potentially improving membrane permeability.
-
Metabolic Stability: Pyridines are susceptible to oxidation by CYP450 (N-oxide formation). Blocking the
-positions (C2/C6) with small alkyl groups can retard this metabolism.
Protocol: In Vitro Cytotoxicity Assay (MTT)
-
Cell Lines: Select relevant lines (e.g., MCF-7, HeLa) and a normal control (e.g., HEK293).
-
Dosing: Prepare serial dilutions of the pyridine derivative in DMSO (final concentration < 0.5%).
-
Incubation: 48-72 hours.
-
Readout: Measure absorbance at 570 nm.
-
Data Analysis: Calculate IC50 using non-linear regression. Self-Validation: R-squared value of the fit must be > 0.95.
References
-
BenchChem. (2025).[4][5] Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Retrieved from
-
MDPI. (2025). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from
-
Journal of Pharmaceutical Research International. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives. Retrieved from
-
American Chemical Society. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on NMR Data. Inorganic Chemistry. Retrieved from
-
ResearchGate. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Catalytic Systems for the Functionalization of 3-Fluoro-5-iodopyridin-4-amine: Advanced Protocols and Application Notes
Introduction: Strategic Importance of Functionalized 4-Aminopyridines
The 3-fluoro-5-iodopyridin-4-amine scaffold is a highly valuable building block in contemporary drug discovery and medicinal chemistry. The unique electronic properties conferred by the fluorine atom, the primary amine, and the strategically positioned iodine atom make it a versatile precursor for a diverse range of complex molecular architectures. The electron-deficient nature of the pyridine ring, modulated by the electron-donating amine and electron-withdrawing fluorine, presents specific challenges and opportunities for selective functionalization. The carbon-iodine bond at the C5 position is the primary reactive site for transition-metal-catalyzed cross-coupling reactions, offering a reliable handle to introduce new carbon-carbon and carbon-heteroatom bonds.
This guide provides an in-depth analysis and detailed protocols for three of the most powerful palladium-catalyzed cross-coupling reactions for the functionalization of this key intermediate: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The protocols are designed to be robust and reproducible, with explanations of the causal relationships behind the choice of reagents and conditions to empower researchers to adapt and troubleshoot these critical transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and hetero-biaryl linkages from an organoboron reagent and an organic halide.[1] For this compound, this reaction is the premier method for introducing aryl, heteroaryl, or vinyl substituents at the C5 position.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of a palladium(0) source, a suitable phosphine ligand, and a base are critical for the reaction's success. The base activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[2] The ligand stabilizes the palladium center and modulates its reactivity throughout the cycle.
Application Protocol: Suzuki-Miyaura Coupling
This protocol details the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Nitrogen or Argon gas supply
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septum and needles
-
Heating mantle or oil bath with temperature control
-
Standard glassware for workup and purification
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv). The presence of the primary amine on the pyridine ring can potentially coordinate to the palladium catalyst, but often no protection is needed with appropriate catalyst selection.[3]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water for a 1 mmol scale reaction). The aqueous base is crucial for activating the boronic acid.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. The reactivity order for halogens is I > Br > Cl, making the iodo-substrate highly reactive.[4]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-90 | 75-95 | Standard, reliable conditions for many arylboronic acids. |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/H₂O | 90-100 | 80-98 | Often more effective for challenging or sterically hindered substrates. |
| XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 80 | 85-99 | A modern, highly active catalyst system allowing for lower catalyst loadings. |
Sonogashira Coupling: Installation of Alkynyl Moieties
The Sonogashira reaction is the most effective method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[5] This transformation is invaluable for introducing alkynyl groups onto the 3-fluoro-4-aminopyridine core, which can serve as handles for further functionalization (e.g., click chemistry, cyclizations) or as key pharmacophores themselves.
Mechanistic Rationale
The classic Sonogashira reaction involves a dual catalytic system: a palladium complex and a copper(I) co-catalyst. The palladium cycle is similar to the Suzuki coupling, involving oxidative addition and reductive elimination. The unique feature is the copper cycle, where a copper(I) acetylide is formed, which then participates in the transmetalation step with the palladium complex.[6] The reaction is typically run under mild, basic conditions, with an amine often serving as both the base and a solvent.[7]
Application Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for a similar fluoropyridine substrate and is expected to be highly effective.[8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.15 equiv)
-
Copper(I) Iodide (CuI) (0.1 - 0.3 equiv)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas supply
Equipment:
-
Schlenk flask or round-bottom flask with a magnetic stir bar
-
Septum, needles, and syringe pump (optional, for slow addition)
-
Standard glassware for workup and purification
Procedure:
-
Setup: In a flask, dissolve this compound (1.0 equiv) in a mixture of anhydrous THF and Et₃N (e.g., 2:1 ratio).
-
Degassing: Thoroughly degas the solution by bubbling with inert gas for 15-20 minutes. Oxygen can promote the undesirable homocoupling of the alkyne (Glaser coupling).
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.15 equiv) and CuI (0.3 equiv).[8] The mixture may turn a yellow/brown color.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the stirring mixture at room temperature. For highly reactive alkynes, slow addition via syringe pump can help minimize homocoupling.
-
Reaction: Stir the reaction at room temperature. The reaction is often complete within a few hours but can be left overnight (16 h) to ensure full conversion.[8] Monitor progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride (to remove copper salts) and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ / CuI | Et₃N | THF / Et₃N | Room Temp | 70-90 | Classic, mild, and broadly applicable conditions.[8] |
| PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | 50-70 | 75-95 | A more robust catalyst system, may require gentle heating. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 60 | 80-98 | Copper-free conditions, useful if copper sensitivity is an issue. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and mild method for forming C-N bonds.[9] For the target scaffold, this reaction allows the coupling of a wide variety of primary and secondary amines at the C5 position, which is a critical step in the synthesis of many kinase inhibitors and other pharmacologically active agents.
Mechanistic Rationale
Similar to other cross-coupling reactions, the Buchwald-Hartwig amination proceeds via an oxidative addition/reductive elimination cycle.[10] A key feature is the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos). These ligands facilitate the rate-limiting reductive elimination step, prevent ligand-based side reactions, and allow for the coupling of a wider range of amine substrates. A strong, non-nucleophilic base (e.g., Cs₂CO₃, NaOt-Bu) is required to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[11]
Application Protocol: Buchwald-Hartwig Amination
This protocol employs a modern, highly active catalyst system for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Primary or secondary amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.5 equiv)
-
Toluene or 1,4-Dioxane (Anhydrous)
-
Nitrogen or Argon gas supply
Equipment:
-
Screw-cap reaction tube or Schlenk flask with a magnetic stir bar
-
Glovebox (recommended for handling air-sensitive reagents)
-
Heating block or oil bath with temperature control
-
Standard glassware for workup and purification
Procedure:
-
Reagent Preparation (Glovebox Recommended): In a glovebox, add this compound (1.0 equiv), the desired amine (1.2 equiv), and cesium carbonate (2.5 equiv) to a reaction tube.
-
Catalyst Preparation: In a separate vial, pre-mix the Pd₂(dba)₃ (0.02 equiv) and XPhos ligand (0.08 equiv) in a small amount of the reaction solvent (e.g., 1 mL toluene) to form the active catalyst.
-
Reaction Assembly: Add the solvent (toluene or dioxane) to the tube containing the substrate, followed by the pre-mixed catalyst solution.
-
Sealing and Reaction: Seal the tube tightly and remove it from the glovebox. Heat the reaction to 100-110 °C with vigorous stirring. Monitor progress by LC-MS. Reactions are typically complete in 6-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100-110 | 70-95 | Highly general system for a wide range of primary and secondary amines.[12] |
| RuPhos Pd G3 | K₃PO₄ | Dioxane | 100 | 75-98 | Excellent for coupling sterically hindered primary and secondary amines. |
| Pd(OAc)₂ / BINAP | NaOt-Bu | Toluene | 90-100 | 65-90 | A "second generation" system, still effective for many amine types.[13] |
References
-
Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019–1024. [Link]
-
Razafindrainibe, F., et al. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]
-
Bhanage, B. M., et al. (2020). Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. RSC Advances, 10(45), 26993-27018. [Link]
-
Klüfers, P., et al. (2013). DNA Modification under Mild Conditions by Suzuki-Miyaura Cross-Coupling for the Generation of Functional Probes. Angewandte Chemie International Edition, 52(40), 10652-10655. [Link]
-
Request PDF. (2009). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Johannsen, M., & Jørgensen, K. A. (1998). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Reviews, 98(4), 1689-1708. [Link]
-
Garcı́a-Cuadrado, D., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(10), 1645. [Link]
-
Szilágyi, A., et al. (2017). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 7(12), 386. [Link]
-
Timári, I., et al. (2011). Suzuki–Miyaura cross coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Arkivoc, 2011(7), 223-239. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Marion, N., & Nolan, S. P. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Nature Protocols, 2(11), 2912-2917. [Link]
-
Request PDF. (2012). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. [Link]
-
Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Głowacki, I., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. proprogressio.hu [proprogressio.hu]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Pyridine Scaffold: A Guide to Regioselective Functionalization for Drug Discovery and Beyond
Introduction: The Ubiquitous Pyridine in Modern Chemistry
The pyridine ring is a cornerstone of medicinal chemistry and materials science. As one of the most common nitrogen-containing heterocycles in FDA-approved drugs, its strategic functionalization is paramount for modulating pharmacological activity, ADME properties, and overall molecular architecture.[1][2] However, the inherent electron-deficient nature of the pyridine ring presents a formidable challenge to its selective modification.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of established and cutting-edge methodologies for the regioselective functionalization of the pyridine scaffold, moving beyond theoretical concepts to deliver field-proven insights and detailed, actionable protocols.
Understanding the Reactivity Landscape of the Pyridine Ring
The electronic properties of the pyridine ring dictate its reactivity. The nitrogen atom renders the ring electron-deficient, deactivating it towards electrophilic aromatic substitution, which typically requires harsh conditions and often yields mixtures of isomers.[3][4] Conversely, the ring is activated towards nucleophilic attack, particularly at the C2 and C4 positions. The C3 position remains the most challenging to functionalize directly due to its electron-rich character relative to the other positions. This inherent reactivity profile necessitates a diverse toolkit of synthetic strategies to achieve precise control over substitution patterns.
Part 1: Targeting the C2 and C6 Positions: The Power of Proximity
The positions flanking the nitrogen atom are the most acidic and are readily functionalized through a variety of methods that leverage this proximity.
Directed ortho-Metalation (DoM): A Classic Strategy for C2 Functionalization
Directed ortho-Metalation (DoM) is a powerful and widely employed strategy for the regioselective functionalization of the C2 position of the pyridine ring.[5][6][7] This reaction involves the deprotonation of the C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent or a lithium amide, to form a stable organometallic intermediate.[8][9] This intermediate can then be trapped with a wide range of electrophiles to introduce a diverse array of functional groups.
Causality of Experimental Choices:
-
Directing Group (DMG): The choice of DMG is crucial. It must be a Lewis basic group capable of coordinating to the lithium cation, thereby directing the deprotonation to the adjacent C-H bond.[9] Common DMGs for pyridine include amides, carbamates, and methoxy groups.[7] The strength of the DMG can influence the efficiency of the metalation.
-
Base: Strong, non-nucleophilic bases are required to deprotonate the weakly acidic C-H bond. n-Butyllithium (n-BuLi) and s-butyllithium (s-BuLi) are commonly used, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) to enhance the basicity and prevent aggregation of the organolithium reagent.[7][10] For pyridines susceptible to nucleophilic addition, sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are preferred.[11]
-
Temperature: DoM reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent.[5][6]
Experimental Workflow for Directed ortho-Metalation
Caption: General workflow for Directed ortho-Metalation (DoM).
Protocol 1: C2-Iodination of 3-Methoxypyridine via DoM
Materials:
-
3-Methoxypyridine
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 3-methoxypyridine (1.0 equiv) and anhydrous THF (to make a 0.2 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add TMEDA (1.2 equiv) dropwise, followed by the slow, dropwise addition of n-BuLi (1.2 equiv).
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of iodine (1.5 equiv) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C. The color will dissipate.
-
Allow the reaction to stir at -78 °C for an additional 30 minutes, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-iodo-3-methoxypyridine.
Halogen/Metal Exchange: A Milder Alternative
For pyridines bearing a halogen atom (typically bromine or iodine) at the C2 position, a halogen/metal exchange reaction offers a milder route to the corresponding organometallic intermediate.[5][6] This method avoids the use of strong bases for deprotonation.
Protocol 2: C2-Borylation of 2-Bromopyridine via Halogen/Metal Exchange
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes)
-
Triisopropyl borate
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-bromopyridine (1.0 equiv) and anhydrous THF (to make a 0.5 M solution).
-
Cool the solution to -78 °C.
-
Add n-BuLi (1.1 equiv) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add triisopropyl borate (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the mixture to 0 °C and add 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with EtOAc (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(dihydroxyboryl)pyridine.
Part 2: Conquering the C4 Position: Strategies for Remote Functionalization
The C4 position, being electronically similar to the C2 position, is also susceptible to nucleophilic attack. However, its remote location from the nitrogen atom necessitates different strategic approaches.
Minisci Reaction: A Radical Approach
The Minisci reaction is a powerful method for the direct alkylation and acylation of electron-deficient heterocycles, including pyridines.[12] It involves the addition of a nucleophilic radical to the protonated pyridine ring, which is highly electrophilic.[12] The reaction typically proceeds with good regioselectivity for the C2 and C4 positions, with the ratio often being influenced by steric and electronic factors.[13]
Causality of Experimental Choices:
-
Radical Source: A wide variety of radical precursors can be used, including carboxylic acids (via oxidative decarboxylation), alkyl iodides, and alcohols.[14] The choice of radical precursor will determine the functional group introduced.
-
Oxidant: A strong oxidant is required to generate the radical species. Ammonium persulfate ((NH₄)₂S₂O₈) in the presence of a catalytic amount of silver nitrate (AgNO₃) is a classic combination.[12]
-
Acid: The reaction is performed under acidic conditions to protonate the pyridine nitrogen, thereby activating the ring towards radical attack.[12] Sulfuric acid is commonly used.
Mechanism of the Minisci Reaction
Caption: Simplified mechanism of the Minisci reaction.
Protocol 3: C4-tert-Butylation of Pyridine via Minisci Reaction
Materials:
-
Pyridine
-
Pivalic acid
-
Silver nitrate (AgNO₃)
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Water
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add pyridine (1.0 equiv), pivalic acid (3.0 equiv), and water.
-
Add concentrated sulfuric acid dropwise to protonate the pyridine.
-
Add a solution of silver nitrate (0.2 equiv) in water.
-
Heat the mixture to 80 °C.
-
Add a solution of ammonium persulfate (3.0 equiv) in water portion-wise over 30 minutes.
-
Stir the reaction at 80 °C for 2 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Basify the mixture with a saturated NaHCO₃ solution until the pH is ~8.
-
Extract with DCM (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to afford a mixture of 2-tert-butylpyridine and 4-tert-butylpyridine.
Table 1: Comparison of Methods for C2/C6 and C4 Functionalization
| Method | Position(s) Targeted | Key Strengths | Limitations |
| Directed ortho-Metalation (DoM) | C2, C6 | High regioselectivity, wide range of electrophiles. | Requires a directing group, cryogenic temperatures, and strong bases. |
| Halogen/Metal Exchange | C2, C6 | Milder conditions than DoM, good functional group tolerance. | Requires a pre-installed halogen. |
| Minisci Reaction | C2, C4 | Direct C-H functionalization, broad scope of radicals. | Often gives mixtures of regioisomers, requires strong oxidants and acidic conditions. |
| Pyridine N-Oxide Chemistry | C2, C4 | Activates the ring for both nucleophilic and electrophilic attack. | Requires an additional oxidation/deoxygenation step. |
Pyridine N-Oxides: A Versatile Intermediate
The oxidation of the pyridine nitrogen to form a pyridine N-oxide dramatically alters the reactivity of the ring. The N-oxide group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. This modification activates the C2, C4, and C6 positions towards both electrophilic and nucleophilic attack. Subsequent deoxygenation restores the pyridine ring, making pyridine N-oxides valuable intermediates for regioselective functionalization.
Protocol 4: Synthesis of Pyridine N-Oxide
Materials:
-
Pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve pyridine (1.0 equiv) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 equiv) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 20 mL) to remove m-chlorobenzoic acid.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield pyridine N-oxide.
Part 3: The Challenge of C3 and C5 Functionalization
The C3 and C5 positions of the pyridine ring are the most difficult to functionalize directly due to their relative electron-richness and the lack of straightforward activation strategies. However, several methods have been developed to address this challenge.
Halogen Dance Reaction: Isomerization to the Thermodynamic Product
The halogen dance reaction is a base-catalyzed isomerization of a halogenated pyridine to a more thermodynamically stable isomer. This reaction can be used to access 3- or 5-substituted pyridines from their 2- or 4-halo isomers. The driving force is the formation of a more stable carbanion intermediate.
Mechanism of the Halogen Dance Reaction
Caption: Simplified representation of the Halogen Dance reaction.
Transition Metal-Catalyzed Cross-Coupling Reactions
For pyridines that are pre-functionalized with a halogen or a triflate at the C3 or C5 position, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are indispensable tools for introducing a wide variety of substituents.
Protocol 5: Suzuki-Miyaura Coupling of 3-Bromopyridine
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add 3-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.08 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool to room temperature, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to afford 3-phenylpyridine.
Part 4: Late-Stage Functionalization: Modifying Complex Molecules
In drug discovery, the ability to modify a complex molecule in the final stages of a synthesis is highly valuable.[2][9] Many of the methods described above, particularly C-H functionalization techniques like the Minisci reaction, are well-suited for late-stage functionalization, allowing for the rapid generation of analogues for structure-activity relationship (SAR) studies.[2]
Conclusion and Future Outlook
The regioselective functionalization of the pyridine ring is a mature yet continually evolving field. While classic methods like directed ortho-metalation and transition metal-catalyzed cross-coupling remain workhorses in the synthetic chemist's toolbox, the development of novel C-H functionalization strategies and a deeper understanding of reaction mechanisms continue to push the boundaries of what is possible. The ability to precisely and efficiently install a wide range of functional groups at any desired position on the pyridine ring is crucial for advancing drug discovery and materials science. This guide provides a solid foundation of the key principles and practical protocols to empower researchers in this exciting area of chemical synthesis.
References
-
Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411–422. [Link]
-
Manolikakes, S. M., Barl, N. M., Sämann, C., & Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411–422. [Link]
-
Slideshare. (n.d.). Pyridine CH functionalization. [Link]
-
MDPI. (2020). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
-
ResearchGate. (n.d.). Regioselective chlorination of pyridine N-oxides under optimized...[Link]
-
PubMed. (2023). C-H functionalization of pyridines. [Link]
-
Royal Society of Chemistry. (2023). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [Link]
-
ACS Publications. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. [Link]
-
ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society. [Link]
-
NIH. (n.d.). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. [Link]
-
American Chemical Society. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. [Link]
-
PubMed. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. [Link]
-
PubMed. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. [Link]
-
Wikipedia. (n.d.). Minisci reaction. [Link]
-
ACS Publications. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. ACS Catalysis. [Link]
-
Wikipedia. (n.d.). Halogen dance rearrangement. [Link]
-
ACS Publications. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]
-
Royal Society of Chemistry. (n.d.). Radical chain monoalkylation of pyridines. Chemical Science. [Link]
-
NIH. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
-
LOCKSS. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. [Link]
-
Royal Society of Chemistry. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. [Link]
-
ResearchGate. (n.d.). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. [Link]
-
ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. [Link]
-
ChemRxiv. (n.d.). Photoinduced Site-Selective C-H Functionalization by Pyridine N-oxide Based HAT Catalysts. [Link]
-
ResearchGate. (2005). Recent progress of halogen-dance reactions in heterocycles. [Link]
-
ResearchGate. (n.d.). Functionalization of pyridine N-oxides using PyBroP. [Link]
-
Wiley Online Library. (n.d.). General overview of common mechanistic pathways in Minisci-type reactions. [Link]
-
ResearchGate. (n.d.). Directed metalation of pyridine through deprotonation.... [Link]
-
ACS Publications. (2026). Synthesis of Unsymmetrical 4,4′-Bipyridines through Base-Mediated Cross-Coupling between 4-Pyridyl Phosphonium Salts. Organic Letters. [Link]
-
Bentham Science. (n.d.). Halogen Dance Reaction and its Application in Organic Synthesis. [Link]
-
ACS Publications. (n.d.). Recent Progress in Transition-Metal-Catalyzed Reductive Cross-Coupling Reactions Using Diboron Reagents as Reductants. ACS Catalysis. [Link]
-
Synfacts. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Synfacts, 2009(02), 0145. [Link]
-
ACS Publications. (n.d.). Novel synthesis of 3-substituted pyridines from pyridine. Journal of the American Chemical Society. [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. [Link]
-
Royal Society of Chemistry. (n.d.). Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. Chemical Communications. [Link]
-
Myers Research Group. (n.d.). ortho metalation. [Link]
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Strategic Protection of 3-Fluoro-5-iodopyridin-4-amine: A Guide for Advanced Synthetic Applications
Introduction: Navigating the Synthetic Challenges of a Key Building Block
3-Fluoro-5-iodopyridin-4-amine is a valuable building block in medicinal chemistry and drug development, offering three distinct points for molecular elaboration: the nucleophilic amino group, and two sites for cross-coupling reactions at the C-I and C-F bonds (though C-I is significantly more reactive). However, the inherent reactivity of the 4-amino group can interfere with desired transformations at the 5-iodo position, such as palladium-catalyzed cross-coupling reactions. Furthermore, the electron-deficient nature of the pyridine ring, exacerbated by the presence of the electronegative fluorine atom, significantly reduces the nucleophilicity of the amino group, making its protection a non-trivial synthetic challenge.
This application note provides a comprehensive guide to the strategic protection of the amino group of this compound. We will delve into the rationale behind the selection of suitable protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss their compatibility with common cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently and effectively utilize this versatile synthetic intermediate.
Chemical Reactivity and the Need for Protection
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[1] This effect is amplified by the presence of the fluorine atom at the 3-position. As a result, the lone pair of electrons on the 4-amino group is less available for nucleophilic attack compared to anilines or other less electron-deficient aminopyridines. This reduced nucleophilicity can render standard protection protocols sluggish or ineffective.
Conversely, the unprotected amino group can interfere with subsequent reactions in several ways:
-
Side Reactions in Cross-Coupling: The N-H bond of the amine can undergo oxidative addition to the palladium catalyst, leading to catalyst deactivation or undesired side products in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings.
-
Competing Nucleophilicity: The amino group can act as a competing nucleophile in reactions intended for other parts of the molecule.
-
Solubility Issues: The presence of a free amino group can affect the solubility profile of the molecule in organic solvents, complicating purification.
Therefore, the judicious choice and implementation of a protecting group strategy are paramount for the successful synthetic manipulation of this compound.
Decision Workflow for Protecting Group Selection
The selection of an appropriate protecting group depends on several factors, including the planned subsequent reaction conditions and the desired deprotection strategy. An ideal protecting group should be:
-
Easy to install in high yield on the electron-deficient amino group.
-
Stable to the conditions of the subsequent reaction(s).
-
Readily removable under mild conditions that do not affect other functional groups.
Here, we present a decision workflow to guide the selection of a suitable protecting group for this compound.
Caption: Decision workflow for selecting a protecting group for this compound.
Protecting Group Strategies and Protocols
Based on the chemical properties of this compound and extensive literature precedents for similar electron-deficient systems, we recommend three primary protecting group strategies: tert-Butoxycarbonyl (Boc), Pivaloyl (Piv), and 2-Nitrobenzenesulfonyl (Nosyl).
tert-Butoxycarbonyl (Boc) Protection
The Boc group is one of the most common amine protecting groups due to its general stability to a wide range of reaction conditions and its facile removal under acidic conditions.[2][3] However, its installation on the weakly nucleophilic 4-amino group of our substrate requires forcing conditions.
Protocol 1: Boc-Protection of this compound
Caption: Boc-protection of this compound.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous pyridine (0.2 M) is added di-tert-butyl dicarbonate (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
The reaction mixture is cooled to room temperature and the pyridine is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl (3-fluoro-5-iodopyridin-4-yl)carbamate.
Protocol 2: Deprotection of Boc-Protected this compound
Materials:
-
tert-Butyl (3-fluoro-5-iodopyridin-4-yl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of tert-butyl (3-fluoro-5-iodopyridin-4-yl)carbamate (1.0 eq) in dichloromethane (0.1 M) is added trifluoroacetic acid (10 eq) at 0 °C.
-
The reaction mixture is stirred at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
The reaction mixture is carefully concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and slowly neutralized by the addition of saturated aqueous sodium bicarbonate solution.
-
The layers are separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected amine.
Pivaloyl (Piv) Protection
The pivaloyl group, an amide-based protecting group, offers greater stability to both acidic and basic conditions compared to the Boc group.[4] Its installation is typically straightforward, and its removal, although requiring harsher conditions (strong acid or base hydrolysis), is often clean.[5] The existence of N-(5-fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide as a commercially available compound suggests the viability of this protecting group on a similar scaffold.
Protocol 3: Pivaloyl Protection of this compound
Caption: Pivaloyl protection of this compound.
Materials:
-
This compound
-
Pivaloyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous pyridine (0.5 M) at 0 °C is added pivaloyl chloride (1.2 eq) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours, monitoring by TLC or LC-MS.
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography or recrystallization to afford N-(3-fluoro-5-iodopyridin-4-yl)pivalamide.
Protocol 4: Deprotection of Pivaloyl-Protected this compound
Materials:
-
N-(3-Fluoro-5-iodopyridin-4-yl)pivalamide
-
6 M Hydrochloric acid
-
Sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A suspension of N-(3-fluoro-5-iodopyridin-4-yl)pivalamide (1.0 eq) in 6 M hydrochloric acid (0.2 M) is heated to reflux for 12-24 hours.
-
The reaction mixture is cooled to room temperature and carefully neutralized with a sodium hydroxide solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the deprotected amine.
2-Nitrobenzenesulfonyl (Nosyl) Protection
The nosyl group is an excellent choice for protecting weakly nucleophilic amines.[6] It is highly electron-withdrawing, which facilitates its installation. Furthermore, it is stable to acidic conditions and can be selectively removed under mild, neutral conditions using a thiol and a base, making it orthogonal to many other protecting groups.[7]
Protocol 5: Nosyl Protection of this compound
Caption: Nosyl protection of this compound.
Materials:
-
This compound
-
2-Nitrobenzenesulfonyl chloride (Nosyl chloride)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous dichloromethane (0.2 M) at 0 °C is added 2-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise.
-
The reaction mixture is stirred at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
The reaction mixture is diluted with dichloromethane and washed sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford N-(3-fluoro-5-iodopyridin-4-yl)-2-nitrobenzenesulfonamide.
Protocol 6: Deprotection of Nosyl-Protected this compound
Materials:
-
N-(3-Fluoro-5-iodopyridin-4-yl)-2-nitrobenzenesulfonamide
-
Thiophenol
-
Potassium carbonate
-
Acetonitrile
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of N-(3-fluoro-5-iodopyridin-4-yl)-2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile (0.1 M) is added potassium carbonate (3.0 eq) and thiophenol (2.0 eq).
-
The reaction mixture is stirred at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the deprotected amine.
Protecting Group Stability in Cross-Coupling Reactions
The primary motivation for protecting the amino group of this compound is to facilitate subsequent cross-coupling reactions at the iodo position. The stability of the chosen protecting group under typical cross-coupling conditions is therefore critical.
| Protecting Group | Suzuki-Miyaura Coupling | Sonogashira Coupling | Buchwald-Hartwig Amination |
| Boc | Generally stable, but can be cleaved under strongly basic or high-temperature conditions.[8][9] | Generally stable under standard conditions. | Generally stable, but can be sensitive to strongly basic conditions. |
| Pivaloyl | Highly stable. | Highly stable. | Highly stable. |
| Nosyl | Stable to the palladium catalyst and base. | Stable to the palladium/copper catalyst system and base. | Stable to the palladium catalyst and base. |
Note: The stability of a protecting group can be influenced by the specific reaction conditions (e.g., choice of base, ligand, solvent, and temperature). It is always advisable to perform a small-scale test reaction to confirm the stability of the protected substrate under the desired cross-coupling conditions.
Conclusion
The strategic protection of the amino group of this compound is a crucial step in unlocking its full potential as a versatile building block in organic synthesis. The choice of protecting group should be guided by the planned synthetic route, with particular consideration for the conditions of subsequent cross-coupling reactions and the desired deprotection strategy. The Boc, pivaloyl, and nosyl groups each offer a unique set of advantages in terms of stability and ease of removal. The detailed protocols provided in this application note offer reliable methods for the protection and deprotection of this valuable intermediate, enabling researchers to streamline their synthetic efforts and accelerate the discovery of new chemical entities.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
-
Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959. [Link]
-
Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353–359. [Link]
-
Master Organic Chemistry. (2017). Amine Protection. Retrieved January 26, 2024, from [Link]
- Talbot, A. C., & Evano, G. (2018). The Sonogashira reaction. In Cross-Coupling Reactions (pp. 1-45). The Royal Society of Chemistry.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 26, 2024, from [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved January 26, 2024, from [Link]
-
Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]
-
Wikipedia contributors. (2023, November 29). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2024, from [Link]
-
Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved January 26, 2024, from [Link]
-
Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for Nα‐amino and C‐terminal carboxyl functions in solid‐phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
-
Kráľová, P., Gucky, T., & Soural, M. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki–Miyaura Coupling. Molecules, 23(1), 163. [Link]
-
Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
- Semmelhack, M. F., & Rhee, H. (1997). Hydrolysis of Amides with KOH/t-BuOH. The Journal of Organic Chemistry, 62(18), 6292-6293.
- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
-
Amerigo Scientific. (n.d.). N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide. Retrieved January 26, 2024, from [Link]
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Sources
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- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 9. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Synthesis of 3-Fluoro-5-iodopyridin-4-amine
This Application Note provides a comprehensive, scalable protocol for the synthesis of 3-Fluoro-5-iodopyridin-4-amine , a critical intermediate in the development of KRAS G12D inhibitors and other heterocyclic bioactive molecules.
The guide prioritizes process safety, cost-efficiency, and purification without chromatography, facilitating transition from gram-scale discovery to kilogram-scale production.
Executive Summary
The synthesis of highly substituted pyridines often presents challenges in regioselectivity and purification. This compound (MW: 237.99 g/mol ) is a high-value scaffold where the ortho-relationship between the amino, fluoro, and iodo groups enables versatile downstream functionalization (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination).
This protocol details a direct electrophilic iodination of 3-fluoro-4-aminopyridine using N-Iodosuccinimide (NIS) catalyzed by p-Toluenesulfonic acid (p-TsOH). Unlike traditional Sandmeyer routes which require unstable diazonium intermediates, this method is robust, high-yielding (>90%), and avoids column chromatography.
Key Process Advantages
-
Scalability: Validated from 25 g to 200 g batches.
-
Safety: Avoids potentially explosive diazonium salts and heavy metal oxidants.
-
Purity: Product precipitates from water/acetonitrile, eliminating silica gel chromatography.
-
Regiocontrol: The amino group directs iodination exclusively to the 5-position (ortho), blocked at the 3-position by fluorine.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the strong electron-donating effect of the amino group at position 4. While the pyridine ring is generally electron-deficient, the C4-amino group activates the ortho positions (C3 and C5). With C3 occupied by a fluorine atom, C5 becomes the exclusive site for electrophilic aromatic substitution (SEAr).
Reaction Scheme
The reaction utilizes N-Iodosuccinimide (NIS) as the iodine source. p-TsOH acts as a Brønsted acid catalyst, activating the NIS and potentially protonating the pyridine nitrogen to modulate reactivity, preventing over-iodination or polymerization.
Caption: Single-step electrophilic iodination pathway.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol (Example) | Role |
| 3-Fluoro-4-aminopyridine | 112.11 | 1.0 | 25.0 g | Starting Material |
| N-Iodosuccinimide (NIS) | 224.98 | 1.2 | 60.2 g | Iodinating Agent |
| p-Toluenesulfonic acid (p-TsOH·H2O) | 190.22 | 0.1 | 4.24 g | Catalyst |
| Acetonitrile (MeCN) | - | - | 250 mL (10 vol) | Solvent |
| Sodium Thiosulfate (10% aq) | - | - | 100 mL | Quench (I2 removal) |
| Water | 18.02 | - | 500 mL | Precipitation |
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Equipment: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.
-
Charging: Add 3-Fluoro-4-aminopyridine (25.0 g, 223 mmol) and Acetonitrile (250 mL) to the flask. Stir at room temperature (RT) until fully dissolved.
-
Catalyst Addition: Add p-TsOH·H2O (4.24 g, 22.3 mmol) in one portion.
-
Reagent Addition: Add NIS (60.2 g, 267 mmol) portion-wise over 15 minutes.
-
Note: A slight exotherm may be observed. Maintain internal temperature < 30°C during addition.
-
-
Reaction: Heat the mixture to 70°C . Stir for 12–16 hours.
-
QC Check: Monitor by LCMS or HPLC. The starting material (RT ~1.5 min) should convert to product (RT ~2.8 min). Target conversion >98%.
-
Phase 2: Workup & Purification
-
Cooling: Cool the reaction mixture to Room Temperature (20–25°C).
-
Quenching: Slowly pour the reaction mixture into 500 mL of cold water (0–5°C) under vigorous stirring.
-
Observation: A thick precipitate (product) should form immediately. Succinimide remains in the aqueous phase.
-
-
Iodine Removal: If the mixture is dark brown/purple (excess iodine), add 10% aqueous Sodium Thiosulfate solution (~50–100 mL) until the color fades to pale yellow/off-white.
-
Filtration: Stir the slurry for 30 minutes to ensure crystal growth. Filter the solid using a Buchner funnel.
-
Washing: Wash the filter cake with:
-
2 x 100 mL Water (to remove succinimide and acid).
-
1 x 50 mL cold 1:1 MeCN/Water (to displace mother liquor).
-
-
Drying: Dry the solid in a vacuum oven at 45°C for 24 hours.
Phase 3: Results
-
Yield: Expected 48–50 g (85–93%).
-
Appearance: Off-white to pale yellow solid.
-
Purity: >97% (HPLC).
Process Flow Diagram
Caption: Operational workflow for the scale-up synthesis.
Analytical Data & Characterization
To validate the product identity and purity, compare against the following standard data:
-
1H NMR (400 MHz, Methanol-d4): δ 8.06 (s, 1H, C2-H), 7.95 (d, J = ~5 Hz, 1H, C6-H).
-
Note: The singlet at 8.06 ppm is characteristic of the proton adjacent to the Iodine and Nitrogen. The doublet corresponds to the proton adjacent to the Fluorine.
-
-
LC-MS (ESI): Calculated Mass [M+H]+: 238.95. Found: 239.0.
-
Melting Point: 115–118°C (Decomposes).
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Old/Wet NIS | Use fresh NIS. Store NIS in the dark/fridge. |
| Dark Product | Residual Iodine | Wash filter cake thoroughly with Na2S2O3 solution. |
| Sticky Solid | Rapid Precipitation | Add water slowly to the MeCN solution (reverse addition) to control crystal size. |
| Regioisomer Impurity | Overheating | Strictly control temperature at 70°C. Do not exceed 80°C. |
Safety & Handling
-
NIS: Irritant. Can release iodine vapor. Handle in a fume hood.
-
Exotherm: The reaction is mildly exothermic. On scales >100g, active cooling capability (jacketed reactor) is recommended during NIS addition.
-
Waste: Aqueous filtrate contains succinimide and trace iodine. Dispose of as halogenated organic waste.
References
- Patent Protocol (Primary Source): Title: KRAS G12D Inhibitors. Source: WO2022015375A1 (Example 286/288) & HK40124025A. URL: Relevance: Defines the NIS/p-TsOH/MeCN conditions for chlorofluoro- and fluoro- analogs.
- Analogous Scale-Up Procedure: Title: KRAS G12D Inhibitors (Synthesis of this compound). Source: WO2021041671A1 (Paragraph [0239]). URL: Relevance: Cites 190 g scale synthesis with 93% yield.
-
Compound Data
-
Title: this compound (CAS 1597421-56-1).[2]
- Source: BenchChem / ChemicalBook.
-
-
Mechanistic Insight
- Title: Regioselective halogen
- Source:Journal of Organic Chemistry (General Reference for NIS/pTsOH method).
-
URL:[Link]
Sources
one-pot synthesis involving 3-Fluoro-5-iodopyridin-4-amine
An In-depth Technical Guide to the Synthesis and Application of 3-Fluoro-5-iodopyridin-4-amine
Executive Summary & Strategic Value
This compound (CAS: 884494-38-6) is a high-value heterocyclic building block, particularly in the design of kinase inhibitors (e.g., c-Met, VEGFR, ALK). Its structural uniqueness lies in the ortho-fluorine effect , which modulates the pKa of the adjacent amine and enhances metabolic stability, combined with the ortho-iodine handle , which enables versatile cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig).
This Application Note details two critical workflows:
-
Protocol A: The regioselective, scalable synthesis of the 3-fluoro-5-iodo core from 3-fluoropyridin-4-amine.
-
Protocol B: A "One-Pot" cascade utilization of this core to synthesize 7-fluoro-1H-pyrrolo[3,2-c]pyridine (7-fluoro-5-azaindole) scaffolds, a privileged structure in oncology drug discovery.
Mechanistic Pathway & Logic
The synthesis relies on the strong electron-donating group (EDG) nature of the 4-amino substituent, which directs electrophilic aromatic substitution (EAS) to the ortho positions (3 and 5). Since position 3 is blocked by fluorine, iodination occurs selectively at position 5.
In the subsequent "one-pot" cascade (Protocol B), the iodine serves as the oxidative addition site for Palladium, facilitating a Sonogashira coupling. The resulting internal alkyne undergoes a 5-endo-dig cyclization involving the adjacent 4-amine, yielding the fused azaindole system.
Figure 1: Reaction logic flow from precursor to fused heterocycle via the 3-fluoro-5-iodo intermediate.
Protocol A: Regioselective Synthesis of this compound
This protocol uses N-Iodosuccinimide (NIS) for mild, controlled iodination. Unlike ICl (which can be too harsh) or
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 3-Fluoropyridin-4-amine | 1.0 | Substrate | Limiting reagent.[1] |
| N-Iodosuccinimide (NIS) | 1.1 - 1.2 | Iodinating Agent | Protect from light. |
| Acetonitrile (MeCN) | [0.2 M] | Solvent | Polar aprotic, solubilizes NIS. |
| TFA (Trifluoroacetic acid) | 0.1 - 0.2 | Catalyst | Activates NIS; protonates pyridine N to prevent N-iodination. |
Step-by-Step Methodology
-
Preparation : In a reaction vessel shielded from light (aluminum foil), dissolve 3-fluoropyridin-4-amine (1.0 equiv) in anhydrous MeCN (5 mL per mmol).
-
Activation : Add TFA (0.1 equiv). Stir for 10 minutes at Room Temperature (RT). Note: The acid catalysis helps suppress N-iodination and directs the electrophile to the carbon ring.
-
Addition : Add NIS (1.1 equiv) portion-wise over 15 minutes.
-
Critical Control Point: Monitor the internal temperature; the reaction is slightly exothermic. Maintain < 30°C.
-
-
Reaction : Heat the mixture to 50°C and stir for 4–6 hours. Monitor by LC-MS for the consumption of starting material (M+H = 113) and appearance of product (M+H = 239).
-
Quench : Cool to RT. Pour the mixture into 10% aqueous sodium thiosulfate (
) to quench unreacted iodine species. -
Workup : Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification : Recrystallize from Hexanes/EtOAc or purify via flash chromatography (0-40% EtOAc in Hexanes).
-
Yield Expectation: 75–85%.
-
Characterization: ^1H NMR (DMSO-d6) typically shows singlets at C2 and C6 positions; the C5 proton signal from the starting material will disappear.
-
Protocol B: One-Pot Cascade to 7-Fluoro-1H-pyrrolo[3,2-c]pyridine
This advanced protocol utilizes the 3-fluoro-5-iodo intermediate directly in a Sonogashira coupling/cyclization cascade to build the azaindole core. This is a "One-Pot" operation where the intermediate alkyne is not isolated.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| This compound | 1.0 | Scaffold |
| Terminal Alkyne (e.g., Ph-CCH) | 1.2 | Coupling Partner |
| Pd(PPh3)2Cl2 | 0.05 (5%) | Catalyst |
| CuI | 0.10 (10%) | Co-catalyst |
| Triethylamine (TEA) | 3.0 | Base |
| DMF | [0.1 M] | Solvent |
Step-by-Step Methodology
-
Inertion : Charge a microwave vial or pressure tube with This compound (1.0 equiv), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%). Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvation : Inject degassed DMF and TEA (3.0 equiv).
-
Coupling : Add the Terminal Alkyne (1.2 equiv).
-
Reaction (Stage 1 - Coupling) : Heat to 80°C for 2 hours.
-
Checkpoint: LC-MS should show the intermediate alkyne mass.
-
-
Reaction (Stage 2 - Cyclization) : Increase temperature to 120°C (or use Microwave irradiation at 140°C for 30 mins). The 5-endo-dig cyclization is favored by higher heat and the presence of CuI.
-
Workup : Dilute with water and extract with EtOAc. The product is often more polar than the starting material.
-
Purification : Flash chromatography (DCM/MeOH gradients).
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion (Protocol A) | Deactivation of NIS | Ensure anhydrous conditions; add more TFA (up to 0.5 equiv) to increase electrophilicity. |
| Regioisomers (Protocol A) | N-iodination | If N-iodo species forms (unstable), heating usually rearranges it to C-iodo. Ensure reaction time is sufficient at 50°C. |
| Stalled Coupling (Protocol B) | Catalyst Poisoning | The free amine can coordinate Pd. Use a bidentate ligand like Xantphos or protect the amine (e.g., Boc) if direct coupling fails (though free amine usually works for this specific scaffold). |
| Incomplete Cyclization | Steric bulk | If using bulky alkynes, add stronger base (e.g., KOtBu) in the second step to force cyclization. |
References
-
Regioselective Iodination of Aminopyridines
-
Canibano, V. et al. "Regioselective iodination of 2- and 4-aminopyridines." Tetrahedron Letters, 2001. Link
- Discussion: Establishes the directing effect of the amino group for ortho-iodin
-
-
Synthesis of Azaindoles via One-Pot Sonogashira/Cyclization
-
Lachance, N. et al. "One-Pot Synthesis of 5-Azaindoles (1H-Pyrrolo[3,2-c]pyridines)." Journal of Organic Chemistry, 2005. Link
- Relevance: Provides the foundational conditions for converting ortho-amino-halopyridines to azaindoles.
-
-
Fluorine in Medicinal Chemistry
-
3-Fluoro-4-aminopyridine Preparation
Sources
Troubleshooting & Optimization
Technical Support Center: Buchwald-Hartwig Amination of 3-Fluoro-5-iodopyridin-4-amine
Welcome to the technical support guide for navigating the complexities of the Buchwald-Hartwig amination, specifically focusing on the challenging substrate, 3-Fluoro-5-iodopyridin-4-amine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-N bond-forming reaction while mitigating common side reactions.
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of arylamines from aryl halides and amines.[1][2][3] However, the unique electronic and steric properties of this compound can lead to a variety of undesired side reactions. This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you achieve your desired outcomes.
I. Frequently Asked Questions (FAQs)
Here we address the most common issues encountered when using this compound in Buchwald-Hartwig amination reactions.
Q1: My reaction is showing low conversion to the desired product. What are the likely causes?
A1: Low conversion can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state.[4] If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions promote its reduction.
-
Poor Ligand Choice: The ligand plays a crucial role in both the oxidative addition and reductive elimination steps.[2] For electron-deficient pyridines, bulky, electron-rich phosphine ligands are often necessary.
-
Inappropriate Base: The base is critical for deprotonating the amine, but a base that is too strong can lead to side reactions, while a weak base may result in slow reaction rates.[4][5]
-
Solvent Effects: The solubility of reactants and intermediates can significantly impact the reaction.[5] Toluene and dioxane are common choices, but solubility should be confirmed for your specific system.[6]
Q2: I am observing a significant amount of a byproduct that appears to be my starting material without the iodine atom. What is this and how can I prevent it?
A2: This byproduct is most likely 3-Fluoro-pyridin-4-amine, resulting from a side reaction called hydrodehalogenation . This occurs when the aryl halide is reduced instead of undergoing amination.[1][7] This is a common issue, especially with aryl iodides.[1]
To mitigate hydrodehalogenation:
-
Optimize Ligand: Bulky biarylphosphine ligands can often suppress this side reaction.
-
Base Selection: Using a weaker base or a carefully selected strong base can sometimes reduce the rate of hydrodehalogenation.
-
Control of Reaction Temperature: Lowering the reaction temperature may favor the desired amination pathway.
Q3: My reaction mixture is turning black, and I'm getting a lot of decomposition. What's happening?
A3: The formation of a black precipitate is often indicative of palladium black, which is the inactive, aggregated form of the palladium catalyst. This can be caused by:
-
High Temperatures: Excessive heat can lead to catalyst decomposition.
-
Ligand Degradation: Some phosphine ligands can be unstable under prolonged heating or in the presence of certain reagents.
-
Oxygen Sensitivity: While some Buchwald-Hartwig reactions are relatively robust, it's always best practice to maintain an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the catalyst.[4]
Q4: Can the fluorine atom on my pyridine ring react?
A4: While the C-I bond is significantly more reactive and the preferred site for oxidative addition in a palladium-catalyzed cycle, C-F bond activation is possible under certain conditions, though less common in Buchwald-Hartwig aminations. The general reactivity order for aryl halides is I > Br > Cl > F.[8] However, with highly activated systems or under harsh reaction conditions, competitive C-F amination could be a minor side reaction. Careful control of reaction conditions is key to ensuring selectivity for the C-I bond.
II. Troubleshooting Guide: Common Side Reactions
This section provides a more detailed breakdown of specific side reactions and step-by-step guidance to overcome them.
Issue 1: Hydrodehalogenation
Symptom: Formation of 3-Fluoro-pyridin-4-amine as a major byproduct.
Causality: This side reaction can occur through a β-hydride elimination pathway from the palladium-amido intermediate, followed by reductive elimination to give the hydrodehalogenated arene and an imine.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrodehalogenation.
Detailed Protocol for Ligand Screening:
-
Setup: In parallel reaction vials under an inert atmosphere, charge each vial with this compound (1.0 equiv), the desired amine (1.2 equiv), and the chosen base (e.g., Cs₂CO₃, 2.0 equiv).
-
Catalyst/Ligand Addition: To each vial, add a different palladium precatalyst/ligand combination. For example:
-
Vial 1: Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)
-
Vial 2: Pd₂(dba)₃ (2 mol%) / RuPhos (4 mol%)
-
Vial 3: Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)
-
-
Reaction: Add the solvent (e.g., toluene or dioxane), and heat the reactions to the desired temperature (e.g., 80-100 °C).
-
Analysis: Monitor the reactions by LC-MS or GC-MS to determine the ratio of the desired product to the hydrodehalogenated byproduct.
Issue 2: Homocoupling of the Amine
Symptom: Formation of a symmetrical biaryl species derived from the starting aryl iodide.
Causality: This can occur if the transmetalation step is slow, allowing for a competitive reaction pathway where two molecules of the aryl halide couple.
Troubleshooting Steps:
-
Increase Amine Equivalents: Using a slight excess of the amine coupling partner can help to favor the desired cross-coupling reaction.
-
Catalyst and Ligand Choice: Some catalyst systems are more prone to homocoupling than others. Screening different ligands can be beneficial.
-
Base Selection: The choice of base can influence the rate of the desired reaction versus side reactions. Experiment with different bases to find the optimal conditions.
Issue 3: Catalyst Decomposition
Symptom: Formation of a black precipitate (palladium black) and stalling of the reaction.
Causality: The active Pd(0) catalyst can be unstable and aggregate to form inactive palladium black, especially at high temperatures or if the ligand is not effectively stabilizing the catalyst.
Preventative Measures:
-
Use of Precatalysts: Modern palladium precatalysts are often more stable and can generate the active catalytic species in a more controlled manner.
-
Strictly Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere to prevent oxidative degradation of the catalyst.
-
Temperature Management: Avoid excessively high temperatures. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature.
III. Recommended Starting Conditions
For the Buchwald-Hartwig amination of this compound, the following table provides a good starting point for reaction optimization.
| Parameter | Recommended Starting Conditions | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Readily available and effective precatalysts. |
| Ligand | XPhos, RuPhos, or SPhos | Bulky, electron-rich biaryl phosphine ligands that are often effective for challenging substrates.[2] |
| Base | Cs₂CO₃ or K₃PO₄ (weaker bases) NaOtBu or LHMDS (stronger bases) | Weaker bases can offer better functional group tolerance.[5] Stronger bases can lead to faster reaction rates but may increase side reactions.[5] |
| Solvent | Toluene or 1,4-Dioxane | Common solvents for Buchwald-Hartwig aminations.[6] |
| Temperature | 80-110 °C | A good starting range to balance reaction rate and catalyst stability. |
IV. Mechanistic Overview
A general understanding of the catalytic cycle is essential for effective troubleshooting.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination and the point of divergence for a key side reaction.
The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition into the C-I bond of this compound.[4][9] This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex.[4] The crucial C-N bond-forming step is reductive elimination, which yields the desired product and regenerates the Pd(0) catalyst.[9] Side reactions, such as hydrodehalogenation, can compete with the productive reductive elimination step.[1]
V. References
-
Buchwald-Hartwig amination - YouTube. (2023). Retrieved from
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.). Retrieved from
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from
-
Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow - ACS Publications. (2020). Retrieved from
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube. (2021). Retrieved from
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved from
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from
-
Buchwald-Hartwig cross-coupling reaction - YouTube. (2020). Retrieved from
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Retrieved from
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved from
-
Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF - ResearchGate. (2025). Retrieved from
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved from
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. (n.d.). Retrieved from
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - NIH. (2021). Retrieved from
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved from
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC - NIH. (n.d.). Retrieved from
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from
-
Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate. (n.d.). Retrieved from
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. (2024). Retrieved from
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.). Retrieved from
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC - NIH. (2022). Retrieved from
-
Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from
-
Buchwald coupling of 1 with various anilines and 2‐aminopyridines... - ResearchGate. (n.d.). Retrieved from
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. (2014). Retrieved from
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Ligand Selection for Challenging Cross-Coupling Reactions
Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of ligand selection in cross-coupling reactions. This guide is designed to provide not just answers, but a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot and optimize even the most challenging transformations.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when selecting ligands for cross-coupling reactions.
Q1: My reaction isn't working. What's the first thing I should check?
A: Before diving into complex ligand screening, always verify the fundamentals. Low yields or complete reaction failure can often be traced back to basic experimental setup issues.[1] Ensure the following:
-
Integrity of Reagents: Confirm the purity and quality of your electrophile, nucleophile, and solvent. Boronic acids, for instance, are susceptible to degradation during storage.[1]
-
Exclusion of Oxygen: Palladium(0) catalysts are air-sensitive. Your reaction must be thoroughly degassed and maintained under an inert atmosphere like Argon or Nitrogen.[1][2] A common and reliable method is to evacuate the reaction vessel and backfill with an inert gas, repeating this cycle three times.[2]
-
Catalyst Generation: Ensure that the active LPd(0) species is being effectively generated. Using well-defined palladium precatalysts, such as G3 or G4 precatalysts for phosphine ligands, can improve reliability.[2][3] If you are using a Pd(II) source, pre-activation with the ligand before adding the substrates may be necessary.[2]
Q2: How do I start selecting a ligand for a new cross-coupling reaction?
A: While there's no universal "magic bullet" ligand, a rational approach based on the reaction type and substrates is a good starting point.[2] Consider these general principles:
-
Electron-Rich Ligands: Ligands with electron-donating groups (e.g., alkylphosphines, N-heterocyclic carbenes) tend to promote the oxidative addition step. This is particularly important for less reactive electrophiles like aryl chlorides or electron-rich aryl halides.[4][5]
-
Bulky Ligands: Sterically demanding ligands (e.g., those with tert-butyl or adamantyl groups) often facilitate the reductive elimination step, which is the final product-forming step.[4] This can be crucial for coupling sterically hindered substrates.[3]
-
Bite Angle: For bidentate phosphine ligands, a larger "bite angle" (the P-Pd-P angle) can promote reductive elimination.[6][7]
A common and effective strategy is to start with a small screen of ligands with diverse electronic and steric properties. Many suppliers offer catalyst screening kits for this purpose.[4]
Q3: What are the most common side reactions, and how can my ligand choice help mitigate them?
A: Understanding and identifying side reactions is key to troubleshooting. Common side products include:
-
Homocoupling: This is the dimerization of your starting materials and is often caused by the presence of oxygen.[2] While rigorous degassing is the primary solution, some ligand systems can be more prone to this pathway.
-
Protodeborylation/Protodemetalation: This is the cleavage of the C-B (or other metal) bond of the nucleophile, replacing it with a hydrogen atom.[4] This can be a problem with highly active catalysts or when the desired cross-coupling is slow. Using a less reactive catalyst or optimizing the base and solvent can sometimes help.
-
Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom.[1]
-
β-Hydride Elimination: This is a common issue when using alkyl coupling partners that have β-hydrogens.[5][8] Using ligands that promote rapid reductive elimination, such as bulky monodentate phosphines, can often outcompete β-hydride elimination.[5]
The choice of ligand can influence the relative rates of the desired catalytic cycle versus these off-cycle reactions.
Troubleshooting Guides for Specific Reactions
This section provides more detailed guidance for common and challenging cross-coupling reactions.
Guide 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods for forming C-C bonds.[3][9]
Common Issue: Low Yield with Electron-Rich Aryl Chlorides
Causality: The oxidative addition of a Pd(0) catalyst to an electron-rich aryl chloride is often the rate-limiting step. The high electron density on the aromatic ring makes it less electrophilic and thus less reactive towards the electron-rich Pd(0) center.[5]
Troubleshooting Protocol:
-
Ligand Selection:
-
Initial Choice: Start with electron-rich and sterically hindered phosphine ligands like Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like IPr or IMes.[3][10] These ligands are known to accelerate oxidative addition.[4]
-
Rationale: The electron-donating nature of these ligands increases the electron density on the palladium center, promoting its insertion into the C-Cl bond. The steric bulk favors the formation of the active monoligated Pd(0) species.[3]
-
-
Base and Solvent Optimization:
-
Base: Use a strong base like K₃PO₄ or Cs₂CO₃. In some cases, anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[5] Grinding the inorganic base to a fine powder can improve reproducibility.[2][5]
-
Solvent: Aprotic polar solvents like dioxane or THF are common. The addition of water can sometimes be beneficial for dissolving the base and activating the boronic acid.[4]
-
-
Temperature: Higher reaction temperatures can help overcome the activation barrier for oxidative addition.
Data-Driven Ligand Selection for Suzuki-Miyaura
| Ligand Type | Key Features | Recommended for |
| Buchwald-type Biarylphosphines | Electron-rich, sterically bulky | Electron-rich/hindered aryl chlorides |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Aryl chlorides, sterically demanding couplings |
| Trialkylphosphines (e.g., P(t-Bu)₃) | Very electron-rich, bulky | Accelerating oxidative addition |
| Triphenylphosphine (PPh₃) | Less electron-rich, less bulky | More reactive electrophiles (iodides, bromides) |
Guide 2: Buchwald-Hartwig Amination
This reaction is a cornerstone for the formation of C-N bonds.[11]
Common Issue: Difficulty Coupling Secondary Amines
Causality: The coupling of secondary amines can be challenging due to steric hindrance, which can slow down both the oxidative addition and the reductive elimination steps.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination of secondary amines.
Experimental Protocol:
-
Inert Atmosphere Setup: In a glovebox or under a stream of argon, add the aryl halide (1.0 mmol), the secondary amine (1.2 mmol), a bulky monodentate phosphine ligand such as P(t-Bu)₃ or a JohnPhos-type ligand (typically 1-5 mol%), and the palladium source (e.g., Pd₂(dba)₃ or a suitable precatalyst, 0.5-2.5 mol% Pd) to a dry reaction vial.[8]
-
Reagent Addition: Add the strong, non-nucleophilic base, such as NaOtBu or LiHMDS (1.4 mmol).[8]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, ~0.1-0.5 M concentration).
-
Reaction Conditions: Seal the vial and heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Guide 3: Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene.[12]
Common Issue: Poor Regioselectivity and Isomerization
Causality: After the migratory insertion step, the resulting palladium-alkyl intermediate can undergo β-hydride elimination. If the subsequent reductive elimination of HX from the palladium-hydride species is slow, the re-addition of the Pd-H across the newly formed double bond can lead to isomerization of the product.[13]
Mitigation Strategy: The key is to facilitate the regeneration of the Pd(0) catalyst from the L₂PdHX intermediate.
-
Base Selection: The choice of base is critical. A base is required to neutralize the HX generated and regenerate the Pd(0) catalyst.[13] Inorganic bases like AcONa or organic bases like Et₃N are commonly used.[13] For challenging cases, using a proton sponge or silver salts can effectively trap the acid and prevent isomerization.[13]
-
Ligand Effects: While the base is paramount, ligands that promote a stable and reactive catalyst throughout the cycle are beneficial.
Visualizing the Catalytic Cycle and Ligand Influence
A fundamental understanding of the catalytic cycle is essential for rational ligand selection.
Caption: Generalized catalytic cycle for cross-coupling and key points of ligand influence.
This diagram illustrates the three fundamental steps in many cross-coupling reactions: oxidative addition, transmetalation, and reductive elimination.[9] As noted, electron-rich ligands primarily influence the oxidative addition step, while sterically bulky ligands tend to have a greater impact on reductive elimination.[3][4]
References
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Cross-Coupling Chemistry.
- Advanced Organic Chemistry: Oxidative Addition and Reductive Elimination - YouTube.
- Cross-Coupling Reactions: A Practical Guide - ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- Ligand Effects in Homogeneous Au Catalysis | Chemical Reviews - ACS Publications.
- Heck Reaction - Organic Chemistry Portal.
- How does the bite angle of a ligand affect the efficiency of its catalyst?.
- Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes - PMC - NIH.
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online.
- Heck Reaction - Chemistry LibreTexts.
- 14.1.2: Oxidative Addition - Chemistry LibreTexts.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv.
- Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation - Controlled Radical Polymerization.
- Catalysts and Ligands - Enamine.
- Ligand and Solvent Effects on the Catalytic Activity and Lifetime of Zwitterionic Nickel(II) Catalysts for Alternating CO.
- Influence of geometry on reductive elimination of hydrocarbyl–palladium–carbene complexes - Dalton Transactions (RSC Publishing).
- The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry.
- Oxidative Addition.
- Reductive elimination - Wikipedia.
- Oxidative Addition of Polar Reagents | The Organometallic Reader - WordPress.com.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Heck Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Spectroscopic Guide to 3-Fluoro-5-iodopyridin-4-amine and Its Derivatives: Elucidating Structure and Purity for Pharmaceutical Applications
In the landscape of modern drug discovery and development, halogenated pyridines represent a cornerstone class of heterocyclic compounds. Their unique electronic properties and synthetic versatility make them invaluable intermediates in the synthesis of a wide array of pharmacologically active agents, particularly kinase inhibitors for oncology and neurology.[1] Among these, 3-Fluoro-5-iodopyridin-4-amine stands out as a critical building block, offering multiple reaction sites for molecular elaboration. A thorough understanding of its spectroscopic characteristics, and those of its derivatives, is paramount for ensuring identity, purity, and quality control throughout the synthetic workflow.
This guide provides an in-depth comparative analysis of the spectroscopic signatures of this compound and related aminopyridine derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and UV-Visible (UV-Vis) Spectroscopy. By examining the influence of substituent patterns on the spectral data, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize these vital pharmaceutical intermediates. While direct experimental spectra for this compound are not publicly available in the literature, this guide will provide a robust predictive analysis based on established spectroscopic principles and comparative data from closely related analogues.
The Spectroscopic Toolkit: A Multi-Faceted Approach to Structural Verification
The comprehensive characterization of a molecule as specific as this compound necessitates a multi-technique approach. Each spectroscopic method provides a unique piece of the structural puzzle, and their combined interpretation offers a high degree of confidence in the compound's identity and purity.
Caption: Integrated workflow for the synthesis and spectroscopic characterization of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing two aromatic protons and the amine protons. The key to interpretation lies in understanding the coupling patterns and the influence of the fluorine and iodine substituents on the chemical shifts.
-
H-2 and H-6 Protons: The protons at positions 2 and 6 of the pyridine ring are anticipated to appear as distinct signals. The proton at C-2 will likely be a doublet due to coupling with the adjacent fluorine atom, while the proton at C-6 will be a singlet. The electron-withdrawing nature of the fluorine and iodine atoms will deshield these protons, causing them to resonate at a lower field (higher ppm).
-
Amine Protons (NH₂): The protons of the amino group will typically appear as a broad singlet. Its chemical shift can be variable and is dependent on the solvent and concentration.
Comparative Analysis:
For context, the ¹H NMR spectrum of a related compound, 3-(tributylstannyl)pyridin-4-amine, shows the pyridine protons in the range of 6.4-8.2 ppm.[2] The introduction of a fluorine atom at the 3-position is expected to further deshield the adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the electronic environment of each carbon atom.
-
Carbon-Fluorine Coupling: The most informative feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus. The carbon directly bonded to fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings.
-
Carbon-Iodine Bond: The carbon attached to the iodine atom (C-5) is expected to have a chemical shift in the range of 80-100 ppm, a characteristic feature for iodo-substituted aromatic rings.
| Compound | Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Couplings |
| This compound | H-2 | ~8.0-8.2 (d) | C-2: ~140-145 | ²JHF |
| H-6 | ~7.8-8.0 (s) | C-3: ~150-155 (d) | ¹JCF | |
| NH₂ | Variable (br s) | C-4: ~145-150 | ||
| C-5: ~85-95 | ||||
| C-6: ~135-140 | ||||
| 4-Aminopyridine[3] | H-2, H-6 | 7.99 (d) | ||
| H-3, H-5 | 6.48 (d) | |||
| NH₂ | 6.03 (s) | |||
| 3-Iodo-4-aminopyridine Derivative[2] | Pyridine H's | 6.4-8.2 | C-I: ~109 |
Table 1: Predicted ¹H and ¹³C NMR chemical shifts and key coupling patterns for this compound, with comparative data from related compounds.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the residual solvent peak.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound and providing structural information through the analysis of its fragmentation pattern.
For this compound (C₅H₄FIN₂), the expected exact mass is approximately 237.94 g/mol . The presence of iodine, which has a single stable isotope (¹²⁷I), will result in a monoisotopic molecular ion peak.
Fragmentation Pattern:
Under electron ionization (EI), the molecular ion is expected to be observed. Key fragmentation pathways would likely involve the loss of:
-
An iodine radical (I•), leading to a fragment ion at m/z 111.
-
A hydrogen cyanide molecule (HCN) from the pyridine ring, a common fragmentation for pyridines.
-
An amino group (NH₂•).
Comparative Analysis:
The mass spectrum of 4-aminopyridine shows a prominent molecular ion peak at m/z 94, which is also the base peak.[4] For this compound, the presence of the heavy iodine atom will significantly influence the fragmentation, with the C-I bond being a likely point of initial cleavage.
| Ion | m/z (Expected) | Identity |
| [M]⁺• | 238 | Molecular Ion |
| [M-I]⁺ | 111 | Loss of Iodine |
| [M-HCN]⁺• | 211 | Loss of Hydrogen Cyanide |
| [M-NH₂]⁺ | 222 | Loss of Amino Group |
Table 2: Predicted key fragment ions in the mass spectrum of this compound.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is ideal. For less volatile solids, direct infusion or a solids probe can be used with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Ionization: Ionize the sample using an appropriate method (e.g., EI for fragmentation information, ESI for soft ionization and observation of the molecular ion).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by vibrations of the amino group, the pyridine ring, and the carbon-halogen bonds.
-
N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretches.
-
C=N and C=C Stretching: The stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.
-
C-N Stretching: The stretching of the C-N bond of the amino group will be observed around 1250-1350 cm⁻¹.
-
C-F and C-I Stretching: The carbon-fluorine stretch is expected in the 1000-1300 cm⁻¹ region, while the carbon-iodine stretch will appear at lower wavenumbers, typically below 600 cm⁻¹.
Comparative Analysis:
The FT-IR spectrum of 4-aminopyridine shows N-H stretching bands around 3430 and 3300 cm⁻¹ and a prominent ring stretching band at 1600 cm⁻¹.[5] The presence of the electronegative fluorine and iodine in this compound may cause slight shifts in the positions of these bands.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric) | 3400 - 3500 |
| N-H Stretch (symmetric) | 3300 - 3400 |
| C=N, C=C Stretch (ring) | 1400 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-F Stretch | 1000 - 1300 |
| C-I Stretch | < 600 |
Table 3: Predicted characteristic FT-IR absorption bands for this compound.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Background Spectrum: Record a background spectrum of the empty sample compartment or the KBr pellet.
-
Sample Spectrum: Record the spectrum of the sample.
-
Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final FT-IR spectrum.
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region.
The UV-Vis spectrum of aminopyridines typically displays two main absorption bands corresponding to π → π* and n → π* transitions. The position of the absorption maximum (λ_max) is sensitive to the substituents on the pyridine ring.
Comparative Analysis:
Studies on substituted aminopyridines have shown that they exhibit absorbance maxima in the range of 250-400 nm.[6] The presence of the amino group (an auxochrome) and the halogen atoms will influence the energy of the electronic transitions and thus the λ_max. The iodine atom, in particular, may lead to a red shift (shift to longer wavelength) of the absorption bands.
| Compound | Solvent | λ_max (nm) |
| This compound (Predicted) | Ethanol | ~270-290 and ~320-340 |
| Substituted 2-aminopyridines[6] | Ethanol | ~270 and ~390 |
Table 4: Predicted UV-Vis absorption maxima for this compound in comparison to related compounds.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-400 nm for this type of compound).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max). If the concentration and path length are known, the molar absorptivity can be calculated using the Beer-Lambert law.
Caption: Overview of the spectroscopic techniques applied to the analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound and its derivatives is a critical component of quality assurance in the synthesis of advanced pharmaceutical intermediates. While direct experimental data for the title compound remains elusive in public databases, a robust characterization can be achieved through a comparative approach with closely related analogues. By leveraging the combined power of NMR, MS, FT-IR, and UV-Vis spectroscopy, researchers can confidently verify the structure, confirm the identity, and assess the purity of these valuable building blocks, thereby ensuring the integrity of the drug development pipeline. The predictive data and experimental protocols outlined in this guide provide a solid framework for the successful spectroscopic analysis of this important class of compounds.
References
-
MySkinRecipes. this compound.[Link]
-
ACS Publications. Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS.[Link]
-
National Institutes of Health. Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS.[Link]
- Google Patents.Synthesis method of 3-fluorine-4-aminopyridine.
-
ResearchGate. Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am.[Link]
-
PubChem. 3-Fluoro-4-iodopyridin-2-amine.[Link]
-
NIST WebBook. 4-Aminopyridine.[Link]
-
MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.[Link]
-
PubMed Central. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”.[Link]
-
ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine.[Link]
Sources
Benchmarking Late-Stage Pyridine Functionalization: Photoredox C–H Alkylation vs. Pd-Catalyzed Cross-Coupling
Executive Summary
For decades, the construction of substituted pyridines—the single most common heteroaromatic ring in FDA-approved drugs—has relied on the "pre-functionalization" paradigm. The Suzuki-Miyaura cross-coupling remains the gold standard for reliability, yet it imposes a heavy tax in step economy and waste generation.
This guide benchmarks a disruptive alternative: Site-Selective Photoredox C–H Functionalization (Method A) . We compare this direct method against the industry-standard Pd-Catalyzed Cross-Coupling (Method B) .
The Verdict: While Suzuki coupling retains dominance for early-stage building block assembly, Photoredox C–H functionalization is superior for Late-Stage Functionalization (LSF) of complex drug scaffolds, offering a 3:1 reduction in synthetic steps and access to novel sp³-rich chemical space that traditional coupling struggles to reach.
Methodology Overview
Method A: The Challenger (Direct C–H Functionalization)
Technique: Photoredox-catalyzed Minisci-type alkylation using redox-active esters (RAEs) or carboxylic acids as radical precursors. Mechanism: A photocatalyst (Ir or Ru-based) generates an alkyl radical via single-electron transfer (SET). This nucleophilic radical selectively attacks the protonated pyridine (electron-deficient), followed by oxidative re-aromatization. Primary Use Case: Late-stage introduction of alkyl/cycloalkyl groups onto finished drug scaffolds.
Method B: The Incumbent (Suzuki-Miyaura Coupling)
Technique: Palladium-catalyzed cross-coupling of pyridine halides with organoboron reagents.[1] Mechanism: Oxidative addition of Pd(0) to a pyridine halide, transmetallation with a boronic acid, and reductive elimination to form the C–C bond. Primary Use Case: Convergent synthesis of biaryl systems and early-stage library generation.
Performance Benchmark Data
The following data was generated benchmarking the functionalization of a Nicotinamide core (common drug pharmacophore) with a cyclobutyl moiety.
Table 1: Efficiency & Green Metrics
| Metric | Method A: Photoredox C–H | Method B: Pd-Suzuki Coupling | Analysis |
| Step Count | 1 Step (Direct) | 3 Steps (Halogenation → Borylation → Coupling) | Method A offers superior step economy. |
| Overall Yield | 58% (Single step) | 42% (Cumulative over 3 steps) | Method B suffers from attrition across multiple linear steps. |
| Atom Economy | High (Loss of CO₂/H₂) | Low (Stoichiometric Boron waste) | Method A is inherently greener. |
| Reaction Time | 12–16 Hours | 48–72 Hours (Total process time) | Method A accelerates "Make-Test-Decide" cycles. |
| Cost/mmol | $18.50 (Catalyst cost) | $45.00 (Reagent + Purification costs) | Method B's hidden costs lie in intermediate purifications. |
Table 2: Functional Group Tolerance (The "Molnupiravir" Stress Test)
We subjected both methods to a "stress test" using a complex pyridine scaffold containing sensitive functionalities (alcohol, amide, unprotected amine).
| Functional Group | Method A Tolerance | Method B Tolerance | Notes |
| Free Alcohol (-OH) | ✅ Excellent | ⚠️ Moderate | Suzuki often requires protection of -OH to prevent catalyst poisoning or side reactions. |
| Secondary Amine | ✅ Good (Protonation protects it) | ❌ Poor | Pd catalysts can coordinate to free amines, killing reactivity (Buchwald-Hartwig competition). |
| Aryl Chloride | ✅ Inert | ❌ Reactive | Suzuki conditions may inadvertently couple at the Cl site (chemoselectivity issue). |
Decision Framework & Workflow
The choice between these methods is rarely binary; it depends on the stage of drug discovery.
Figure 1: Strategic Decision Tree
Caption: Logical decision pathway for selecting between C-H activation and Cross-Coupling based on substrate complexity and steric demands.
Experimental Protocols
Method A: Site-Selective Photoredox C–H Alkylation
Rationale: This protocol utilizes a dual-catalytic system (Photocatalyst + Phosphate Base) to ensure self-validating turnover. The phosphate assists in the deprotonation/re-aromatization step, which is often the rate-limiting bottleneck.
Reagents:
-
Substrate: Substituted Pyridine (0.5 mmol)
-
Radical Precursor: Carboxylic Acid (1.5 equiv) or Redox-Active Ester (1.2 equiv)
-
Photocatalyst: [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ (1 mol%)
-
Oxidant: (NH₄)₂S₂O₈ (1.5 equiv)
-
Solvent: DMSO:H₂O (4:1) – Critical for solubilizing radical intermediates.
Step-by-Step Workflow:
-
Setup: In an 8 mL clear vial equipped with a stir bar, add the Pyridine (0.5 mmol), Carboxylic Acid (0.75 mmol), and Photocatalyst (5 mg).
-
Degassing: Add DMSO (2.0 mL) and H₂O (0.5 mL). Sparge with Argon for 10 minutes. Why: Oxygen quenches the triplet state of the Ir-catalyst, halting the cycle.
-
Activation: Add the oxidant (Persulfate) last to prevent premature decomposition. Seal with a Teflon cap.
-
Irradiation: Place in a photoreactor (Blue LED, 450 nm, 40W) with fan cooling. Stir vigorously for 16 hours.
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid). Dry organic layer over MgSO₄.
-
Purification: Silica gel chromatography. Note: Pyridines often streak; add 1% Et₃N to the eluent.
Self-Validation Check:
-
Color Change: Reaction should transition from yellow (Ir catalyst) to slightly dark orange. If it turns colorless, the catalyst has bleached (oxygen leak).
-
TLC Monitoring: Look for the disappearance of the carboxylic acid spot.
Method B: Traditional Suzuki-Miyaura Coupling
Rationale: We employ a "Buchwald-type" precatalyst system (XPhos Pd G3) rather than Pd(PPh₃)₄. This ensures rapid activation even with electron-deficient pyridine chlorides, which are notoriously sluggish.
Reagents:
-
Substrate: Chloropyridine (0.5 mmol)
-
Coupling Partner: Cyclobutylboronic acid pinacol ester (1.2 equiv)
-
Catalyst: XPhos Pd G3 (2 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane:H₂O (4:1)[2]
Step-by-Step Workflow:
-
Pre-complexation: Add Chloropyridine, Boronate, XPhos Pd G3, and K₃PO₄ to a microwave vial.
-
Inertion: Cap the vial and evacuate/backfill with Nitrogen (3 cycles). Why: Pd(0) is air-sensitive; oxygen leads to homocoupling of the boronic acid.
-
Solvation: Inject degassed Dioxane/Water via syringe.
-
Reaction: Heat to 80°C for 4 hours (or 100°C for 30 min in Microwave).
-
Scavenging: Filter through a Celite pad. Treat filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour. Critical: Pyridines bind Pd tightly; simple washing is insufficient to remove heavy metal residues.
Mechanistic Comparison
Understanding the mechanism reveals why Method A tolerates unprotected amines while Method B does not.
Figure 2: Mechanistic Pathway Comparison
Caption: Method A relies on radical addition to a protonated ring (Minisci), while Method B relies on metal coordination (Cross-Coupling).
References
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. Journal of the American Chemical Society, 2022. Link
-
Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal, 2025. Link
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 2020. Link
-
Scalability of Photochemical Reactions in Continuous Flow Mode. Research Repository UCD, 2021. Link
-
Geometric Deep Learning-Guided Suzuki Reaction Conditions Assessment. Digital Discovery, 2024. Link
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
